An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-phenylpropan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-phenylpropan-1-ol
Introduction: Unveiling a Versatile Chiral Building Block
2-Methyl-1-phenylpropan-1-ol, also known by synonyms such as α-isopropylbenzyl alcohol, is a chiral secondary alcohol that holds significant value as a versatile building block in advanced organic synthesis.[1] Its molecular structure, featuring a phenyl group and an isopropyl group attached to a stereogenic carbinol center, makes it a critical starting material for introducing chirality into more complex target molecules.[1] This is particularly crucial in the pharmaceutical industry, where the biological activity of a drug is often dictated by its specific stereochemistry.
This guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-1-phenylpropan-1-ol, discusses the experimental rationale for their determination, and explores their implications for its application in research and development.
Core Physicochemical Data Summary
The fundamental properties of 2-Methyl-1-phenylpropan-1-ol are summarized in the table below. These values are critical for designing synthetic routes, developing purification strategies, and ensuring safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O | [2][3][4][5] |
| Molecular Weight | 150.22 g/mol | [2][3][5] |
| CAS Number | 611-69-8 (for racemate) | [4][5] |
| 14898-86-3 (for R-enantiomer) | [3] | |
| 34857-28-8 (for S-enantiomer) | [6] | |
| Appearance | Colorless liquid or white crystal | [7] |
| Boiling Point | 226-228 °C (at 760 mmHg) | [8] |
| 124-125 °C (at 15 mmHg) | [1][4][9] | |
| Melting Point | ~80-82 °C (for (R)-(+)-enantiomer) | [7] |
| Density | 0.964 - 0.971 g/cm³ at 25°C | [4][8][6] |
| Refractive Index (n20/D) | ~1.513 | [4][7][10] |
| Flash Point | 86 °C - 96 °C | [4][8][11] |
| Solubility | Not miscible or difficult to mix in water. Soluble in organic solvents like ethanol and ether. | [4][8][7] |
In-Depth Analysis of Physicochemical Characteristics
Molecular Structure and Chirality: The Key to Asymmetric Synthesis
The utility of 2-Methyl-1-phenylpropan-1-ol is fundamentally rooted in its structure. It possesses a single stereocenter at the carbinol carbon (the carbon atom bonded to the hydroxyl group). This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.
The absolute configuration of this stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[1] The presence of this chiral center allows the molecule to be used as a chiral auxiliary or a starting material for the synthesis of enantiomerically pure compounds, which is a critical demand in modern drug development.[1] The distinct biological activities often exhibited by single-enantiomer drugs compared to their racemic mixtures underscore the importance of this property.[1]
Solubility and Polarity: Implications for Reaction and Formulation
The molecule's solubility profile is dictated by the interplay between the polar hydroxyl (-OH) group and the nonpolar phenyl and isopropyl groups.
-
Aqueous Solubility: It has very low solubility in water.[4][8] The large nonpolar surface area of the phenyl and isopropyl groups dominates, preventing effective solvation by water molecules.
-
Organic Solubility: It is readily soluble in common organic solvents such as ethanol, ether, and chloroform.[8][7]
Expert Insight: This differential solubility is a cornerstone of its practical application. Its miscibility with organic solvents makes it an ideal substrate for a wide range of organic reactions. Furthermore, its immiscibility with water is highly advantageous for workup procedures, allowing for straightforward extraction of the product from an aqueous phase into an organic solvent following a reaction.
Thermal Properties: Guiding Purification and Safe Handling
The boiling and flash points are critical parameters for both purification and safety.
-
Boiling Point: The relatively high boiling point of 226-228 °C at atmospheric pressure indicates strong intermolecular forces, primarily hydrogen bonding from the hydroxyl group.[8] For purification, vacuum distillation is the method of choice, as it allows the compound to boil at a much lower temperature (e.g., 124-125 °C at 15 mmHg), preventing potential thermal decomposition.[1][4][9]
-
Flash Point: With a flash point around 86-96 °C, 2-Methyl-1-phenylpropan-1-ol is classified as a combustible liquid.[4][8][11] This means it must be kept away from open flames, sparks, and other sources of ignition.[11]
Experimental Determination of Properties: A Methodological Overview
As a Senior Application Scientist, the focus is not just on the data, but on the integrity of its measurement. The determination of these physicochemical properties relies on well-established, self-validating analytical techniques.
Caption: Relationship between structure, properties, and applications.
-
Pharmaceutical and Fine Chemical Synthesis: It is a key intermediate for producing more complex molecules. [12]Its defined stereochemistry is leveraged to synthesize single-enantiomer active pharmaceutical ingredients (APIs). [1]* Biocatalysis: The compound is notably used in baker's yeast-mediated asymmetric reduction of cinnamaldehyde derivatives, highlighting its role in green chemistry applications. [1][4][13]* Material Science: It serves as an important intermediate in the synthesis of photoinitiators, such as 2-hydroxy-2-methyl-1-phenyl-1-propanone. [14]
Safety, Handling, and Storage
Proper handling is paramount for laboratory safety.
-
Personal Protective Equipment (PPE): Use of appropriate protective equipment, including gloves, safety glasses, and a lab coat, is mandatory to avoid skin and eye contact. [7][15]* Ventilation: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [7][11]* Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition. [4][7][11]* First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist. [11][15]
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2-METHYL-1-PHENYL-2-PROPANOL. EWG Skin Deep®. [Link]
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